![molecular formula C10H15O7- B15164958 (3R)-5-Ethoxy-3-[(methoxyacetyl)oxy]-5-oxopentanoate CAS No. 483299-17-8](/img/structure/B15164958.png)
(3R)-5-Ethoxy-3-[(methoxyacetyl)oxy]-5-oxopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-5-Ethoxy-3-[(methoxyacetyl)oxy]-5-oxopentanoate is an organic compound with a complex structure that includes ethoxy, methoxyacetyl, and oxopentanoate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-5-Ethoxy-3-[(methoxyacetyl)oxy]-5-oxopentanoate typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of a suitable carboxylic acid with an alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-5-Ethoxy-3-[(methoxyacetyl)oxy]-5-oxopentanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
(3R)-5-Ethoxy-3-[(methoxyacetyl)oxy]-5-oxopentanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3R)-5-Ethoxy-3-[(methoxyacetyl)oxy]-5-oxopentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Oxymethylene ethers (OMEs): These compounds have similar structural features and are used as alternative fuels due to their low emissions.
Metal acetylacetonates: These coordination complexes share some functional groups and are used in catalysis and materials science.
Uniqueness
(3R)-5-Ethoxy-3-[(methoxyacetyl)oxy]-5-oxopentanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
483299-17-8 |
|---|---|
Fórmula molecular |
C10H15O7- |
Peso molecular |
247.22 g/mol |
Nombre IUPAC |
(3R)-5-ethoxy-3-(2-methoxyacetyl)oxy-5-oxopentanoate |
InChI |
InChI=1S/C10H16O7/c1-3-16-9(13)5-7(4-8(11)12)17-10(14)6-15-2/h7H,3-6H2,1-2H3,(H,11,12)/p-1/t7-/m1/s1 |
Clave InChI |
MVQUFMWZOMLMTP-SSDOTTSWSA-M |
SMILES isomérico |
CCOC(=O)C[C@@H](CC(=O)[O-])OC(=O)COC |
SMILES canónico |
CCOC(=O)CC(CC(=O)[O-])OC(=O)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(4-Methoxyphenyl)methoxy]pyridine-2-carboximidamide](/img/structure/B15164879.png)
![Pyridazino[3,4-b]quinoxalin-3(2H)-one, 1,4-dihydro-](/img/structure/B15164884.png)
![Phenol, 4-[(2-bromophenyl)azo]-2,6-difluoro-](/img/structure/B15164898.png)
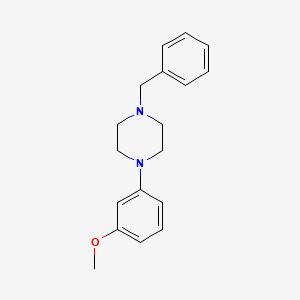
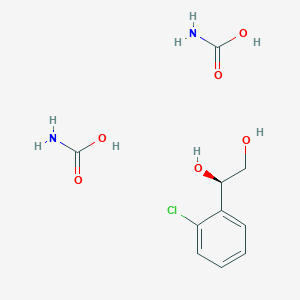
![1,1'-[(Diazomethylene)disulfonyl]bis(4-methylcyclohexane)](/img/structure/B15164921.png)
![2,3-Bis{[4-(trifluoromethyl)benzoyl]oxy}butanedioic acid](/img/structure/B15164928.png)
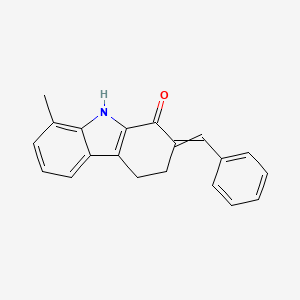
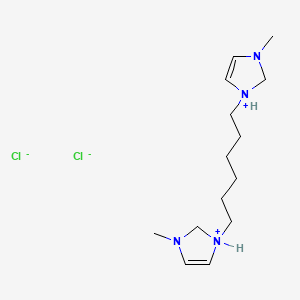
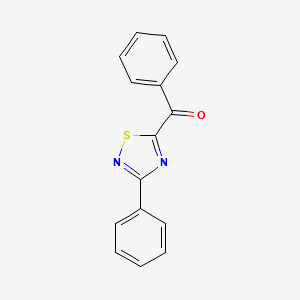
![Magnesium, bromo[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propynyl]-](/img/structure/B15164943.png)
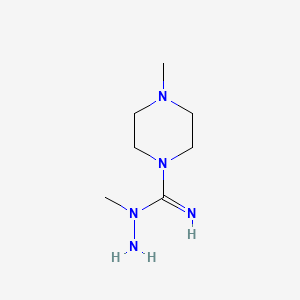
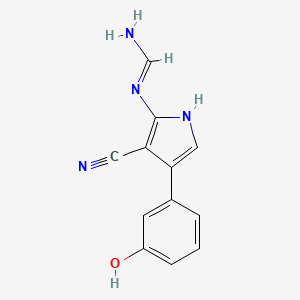
![Phenol, 2-[(4-hydroxy-2-butynyl)oxy]-](/img/structure/B15164963.png)
